molecular formula C19H30N2O4S B5209728 1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide

1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide

Cat. No. B5209728
M. Wt: 382.5 g/mol
InChI Key: ZPKCHFMNVRZRJC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine derivatives involves multiple steps, including coupling reactions, substitutions, and modifications to introduce various functional groups. For example, a series of O-substituted derivatives of a similar sulfonamides bearing a piperidine nucleus were synthesized using dynamic pH control in aqueous media, followed by substitutions at the oxygen atom with different electrophiles in the presence of sodium hydride (NaH) and dimethyl formamide (DMF) (Khalid et al., 2013).

Molecular Structure Analysis

Molecular structure studies of similar compounds using X-ray diffraction revealed that the piperidine ring often adopts a chair conformation with a distorted tetrahedral geometry around the sulfur atom. Such studies are crucial for understanding the spatial arrangement of atoms and the implications for reactivity and interactions (Naveen et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving piperidine derivatives can include nucleophilic substitutions and cyclizations. For instance, the anodic methoxylation of piperidine derivatives has been studied to understand the influence of N-acyl and N-sulfonyl groups on the reaction outcomes, offering insights into the synthetic versatility of these compounds (Golub & Becker, 2015).

Physical Properties Analysis

Analyzing the physical properties of piperidine derivatives includes understanding their solubility, melting points, and crystalline structure. The solvated crystal structure and molecular conformation of similar compounds have been explored through X-ray analysis and molecular orbital methods, providing a basis for predicting the behavior of "1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide" in various environments (Banerjee et al., 2002).

Chemical Properties Analysis

The chemical properties of piperidine derivatives, including their reactivity, stability, and interaction with biological targets, are essential for their potential applications. Studies on similar compounds have evaluated their antimicrobial activity, demonstrating the significance of structural modifications for enhancing biological activity (Vinaya et al., 2009).

properties

IUPAC Name

1-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-N-propylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O4S/c1-5-10-20-19(22)15-8-11-21(12-9-15)26(23,24)18-13-16(14(2)3)6-7-17(18)25-4/h6-7,13-15H,5,8-12H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKCHFMNVRZRJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[2-methoxy-5-(propan-2-yl)phenyl]sulfonyl}-N-propylpiperidine-4-carboxamide

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